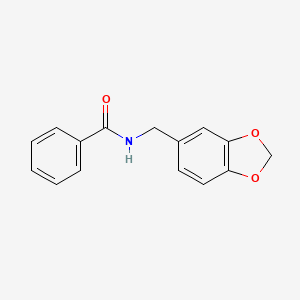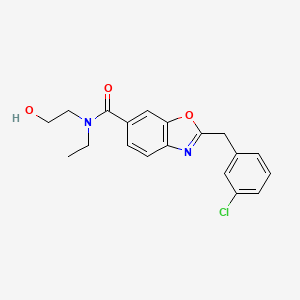
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to increase the levels of the neurotransmitter GABA in the brain.
Mechanism of Action
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. In addition, increased levels of GABA can reduce drug-seeking behavior in individuals with addiction.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. In addition, N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been shown to reduce drug-seeking behavior in individuals with addiction. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide in lab experiments is its specificity for GABA aminotransferase, which allows for targeted inhibition of this enzyme. However, one limitation is that N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide may have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide. One area of interest is the potential therapeutic applications of N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide in the treatment of epilepsy, anxiety, and addiction. In addition, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide and to identify any potential off-target effects. Finally, the development of more efficient synthesis methods for N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide could facilitate its use in future research.
Synthesis Methods
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 3-fluorobenzylamine with 2-phenylcyclopropanecarboxylic acid. The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide in its pure form.
Scientific Research Applications
N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, anxiety, and addiction. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures. In addition, N-(3-fluorophenyl)-2-phenylcyclopropanecarboxamide has been studied for its potential to reduce drug-seeking behavior in individuals with addiction.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRCLKGRUZQTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)
![1-(2-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5201016.png)

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)
![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
